5-Bromo-2-thiomorpholin-4-ylbenzonitrile

Description

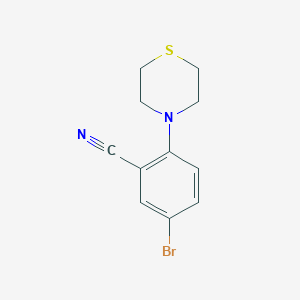

5-Bromo-2-thiomorpholin-4-ylbenzonitrile is a brominated aromatic compound featuring a benzonitrile core substituted with a thiomorpholine ring at the 2-position and a bromine atom at the 5-position. The thiomorpholine group introduces sulfur into the heterocyclic ring, enhancing lipophilicity and influencing electronic properties compared to oxygen-containing analogues. This compound is likely utilized as an intermediate in pharmaceutical synthesis, particularly in targeting sulfur-dependent biological pathways.

Properties

IUPAC Name |

5-bromo-2-thiomorpholin-4-ylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S/c12-10-1-2-11(9(7-10)8-13)14-3-5-15-6-4-14/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGKLLZMUKDIRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=C(C=C(C=C2)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

5-Bromo-2-(4-morpholinyl)benzonitrile

- Molecular Formula : C₁₁H₁₁BrN₂O

- Molecular Weight : 267.13 g/mol

- Key Differences : Replaces thiomorpholine with morpholine (oxygen instead of sulfur).

- Impact : The oxygen atom reduces lipophilicity and alters hydrogen-bonding capacity. Morpholine derivatives are often more polar, affecting solubility and metabolic stability.

- Applications : Used in drug discovery for kinase inhibitors and receptor modulators due to its balanced polarity .

4-(5-Bromopyridin-2-yl)thiomorpholine

- Molecular Formula : C₉H₁₀BrN₂S (inferred from CAS 223556-42-1)

- Molecular Weight : 257.16 g/mol

- Key Differences : Pyridine ring replaces benzonitrile, changing the electronic profile.

- Impact : The pyridine’s nitrogen enhances basicity, while the benzonitrile’s nitrile group offers distinct dipole interactions. This compound may exhibit stronger π-π stacking in biological systems.

- Applications: Potential use in antiviral or anticancer agents due to pyridine’s role in metal coordination .

5-Bromo-2-hydroxybenzonitrile

- Molecular Formula: C₇H₄BrNO

- Molecular Weight : 198.02 g/mol

- Key Differences : Hydroxyl group replaces thiomorpholine.

- Impact : The hydroxyl group enables strong hydrogen bonding, improving crystallinity but reducing membrane permeability.

- Applications : Widely used in synthesizing antiretroviral drugs and osteoporosis therapies due to its hydrogen-bonding-driven stability .

5-Bromo-2-cyanopyridine

- Molecular Formula : C₆H₃BrN₂

- Molecular Weight : 183.01 g/mol

- Key Differences : Pyridine core with nitrile and bromine substituents.

- Impact : The absence of a heterocyclic ring (e.g., thiomorpholine) simplifies the structure but limits steric bulk.

- Applications : Intermediate in agrochemicals and small-molecule inhibitors .

2-Amino-4-chloro-5-methoxybenzonitrile

- Molecular Formula : C₈H₇ClN₂O

- Molecular Weight : 198.61 g/mol

- Key Differences: Amino, chloro, and methoxy substituents replace thiomorpholine and bromine.

- Impact: Electron-donating groups (amino, methoxy) increase aromatic reactivity, while chloro adds steric hindrance.

- Applications : Precursor for antitumor agents and enzyme inhibitors .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| 5-Bromo-2-thiomorpholin-4-ylbenzonitrile | C₁₁H₁₁BrN₂S | 283.19 | Bromine, thiomorpholine | Pharmaceutical intermediates |

| 5-Bromo-2-(4-morpholinyl)benzonitrile | C₁₁H₁₁BrN₂O | 267.13 | Bromine, morpholine | Kinase inhibitors |

| 4-(5-Bromopyridin-2-yl)thiomorpholine | C₉H₁₀BrN₂S | 257.16 | Bromine, pyridine, thiomorpholine | Antiviral agents |

| 5-Bromo-2-hydroxybenzonitrile | C₇H₄BrNO | 198.02 | Bromine, hydroxyl | Antiretroviral therapies |

| 5-Bromo-2-cyanopyridine | C₆H₃BrN₂ | 183.01 | Bromine, nitrile | Agrochemicals |

| 2-Amino-4-chloro-5-methoxybenzonitrile | C₈H₇ClN₂O | 198.61 | Amino, chloro, methoxy | Antitumor agents |

Research Findings and Trends

- Thiomorpholine vs. Morpholine : Thiomorpholine derivatives exhibit higher lipophilicity (logP ~2.5–3.0) compared to morpholine analogues (logP ~1.8–2.2), enhancing blood-brain barrier penetration but increasing metabolic oxidation risks .

- Bromine Positioning : Bromine at the 5-position (meta to nitrile) optimizes steric and electronic effects for target binding in kinase inhibitors .

- Nitrile Utility : The nitrile group in benzonitrile derivatives facilitates click chemistry and serves as a hydrogen-bond acceptor, critical in fragment-based drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.